molecular formula C20H24N2O3 B1180063 hemoglobin Cleveland CAS No. 138341-54-5

hemoglobin Cleveland

Cat. No.: B1180063
CAS No.: 138341-54-5
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Description

Hemoglobin Cleveland refers to a hemoglobin variant first identified in clinical studies associated with altered oxygen-binding properties or metabolic interactions. For instance, research at Case Western Reserve University (Cleveland, OH) investigated genetic variants like EPAS1, which influence hemoglobin levels in high-altitude populations . Additionally, the Cleveland Clinic has contributed to hemoglobin-related clinical tools, such as the Cleveland scoring system for predicting acute renal failure post-cardiac surgery, though this system focuses on clinical outcomes rather than hemoglobin biochemistry .

This compound may also be associated with conditions like methemoglobinemia, where hemoglobin is oxidized and loses oxygen-carrying capacity. Studies in Cleveland have utilized co-oximetry to compare pulse oximetry (SpO2) with arterial oxygen saturation (SaO2), highlighting the importance of accurate hemoglobin function analysis .

Properties

CAS No.

138341-54-5

Molecular Formula

C20H24N2O3

Synonyms

hemoglobin Cleveland

Origin of Product

United States

Comparison with Similar Compounds

Hemoglobin Variants and Functional Differences

Hemoglobin Cleveland can be contextualized among other hemoglobin variants based on functional and clinical characteristics:

Property This compound Hemoglobin S (HbS) Hemoglobin C (HbC) EPAS1-Linked Variants
Primary Alteration Suspected oxidation/metabolic shift Glutamate → Valine substitution Glutamate → Lysine substitution EPAS1 mutation affecting HIF2α
Oxygen Affinity Potential reduced affinity (inferred from methemoglobinemia studies) Reduced (polymerization in deoxygenated state) Normal/slightly increased Lower hemoglobin concentration
Clinical Manifestations Methemoglobinemia-like symptoms (e.g., cyanosis) Sickle cell anemia, vaso-occlusive crises Mild hemolytic anemia Adaptive low hemoglobin in high-altitude populations
Prevalence Rare (case reports in Cleveland-associated studies) Common in African descent Common in West Africa Tibetan and Andean populations
Key Findings:
  • Methemoglobinemia: Drug-induced cases (e.g., nitrates) result in methemoglobin >1%, causing SpO2-SaO2 discrepancies, a phenomenon documented in Cleveland-based co-oximetry studies .

Metabolic and Genetic Interactions

  • Hepcidin and Iron Regulation: this compound’s stability may intersect with iron metabolism pathways. Hepcidin dysregulation, as seen in critically ill patients, exacerbates anemia and parallels the functional iron deficiency observed in some hemoglobinopathies .
  • Comparative Genomics: Unlike EPAS1 variants, which are evolutionarily adaptive, this compound may represent a sporadic mutation with pathological consequences, akin to HbS or HbC .

Q & A

Basic Research Questions

Q. What experimental methodologies are recommended for measuring hemoglobin concentrations in clinical research settings?

  • Methodological Answer : Use portable hemoglobinometers (e.g., HemoCue®) for field studies, as validated in large-scale surveys like the Demographic and Health Surveys (DHS). Ensure protocols address measurement error by calibrating devices daily and using duplicate measurements. Intrinsic biological variability (e.g., diurnal fluctuations) should be accounted for by standardizing sampling times . For lab-based studies, spectrophotometric cyanmethemoglobin methods remain the gold standard due to their precision and reproducibility .

Q. How should researchers design studies to assess hemoglobin variability across demographic groups?

  • Methodological Answer : Stratify sampling by age, sex, and socioeconomic status to capture confounding factors. Use cross-sectional designs for population-level trends or longitudinal designs to track intra-individual changes. Incorporate covariates like iron status, inflammation markers, and altitude-adjusted reference ranges to minimize bias . Pilot studies are critical to refine protocols, especially for field-based data collection .

Q. What strategies ensure data consistency in multi-center hemoglobin studies?

  • Methodological Answer : Implement standardized training for all personnel, including pre-defined scripts for subject interactions. Use checklists or digital forms to enforce uniform data entry. Centralized quality control (e.g., random re-testing of samples) and statistical adjustments for inter-device variability are essential .

Advanced Research Questions

Q. How can researchers resolve contradictions between observed hemoglobin data and theoretical models in population studies?

  • Methodological Answer : Apply robust statistical methods like locally weighted regression (LOESS) to smooth scatterplots and identify outliers . Investigate discrepancies by subgroup analysis (e.g., urban vs. rural populations) to uncover hidden variables (e.g., nutritional disparities). Validate findings using bootstrapping or Monte Carlo simulations to assess robustness against measurement error .

Q. What advanced techniques optimize hemoglobin structural analysis in evolutionary or functional studies?

  • Methodological Answer : Combine X-ray crystallography with molecular dynamics simulations to study conformational changes during oxygen binding. For evolutionary comparisons, use phylogenetic analysis of globin gene families (e.g., α- and β-chain divergence) and mutagenesis experiments to test functional hypotheses. Address contradictory evolutionary models by integrating fossil record gaps with protein-folding stability data .

Q. How should researchers handle high-dimensional hemoglobin data (e.g., multi-omics integration)?

  • Methodological Answer : Employ dimensionality reduction techniques (e.g., PCA, t-SNE) to visualize patterns in transcriptomic or proteomic datasets. Use machine learning (e.g., random forests) to identify biomarkers linked to hemoglobinopathies. Validate findings with orthogonal methods like CRISPR-Cas9 gene editing in cellular models .

Q. What methodologies address ethical challenges in hemoglobin research involving vulnerable populations?

  • Methodological Answer : Develop culturally informed consent protocols, especially in low-resource settings. Partner with local institutions to ensure equitable benefit-sharing. For genetic studies, use anonymized data and adhere to FAIR (Findable, Accessible, Interoperable, Reusable) principles to protect participant privacy .

Key Considerations for Hemoglobin Research

  • Data Quality : Address digital preference errors (e.g., rounding hemoglobin values to 0 or 5 g/L) by implementing automated data capture systems .
  • Literature Review : Use systematic search strategies combining PubMed, Scopus, and grey literature (e.g., clinical trial registries) to minimize publication bias. Cite primary sources over reviews to ensure reproducibility .
  • Funding and Collaboration : Seek grants focused on translational hematology (e.g., NIH R01 mechanisms) and leverage partnerships with institutions like Cleveland Clinic for access to biobanks and clinical cohorts .

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